2-(4-Tert-butylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(4-Tert-butylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a tert-butylphenyl group, a methylpiperazinyl group, and an oxazole ring with a carbonitrile substituent
Preparation Methods
The synthesis of 2-(4-Tert-butylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the methylpiperazinyl group: This can be done through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(4-Tert-butylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazole ring or the piperazine moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Tert-butylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological or oncological pathways.
Materials Science: Its unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, providing insights into binding mechanisms and activity.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The tert-butylphenyl group can enhance lipophilicity, aiding in membrane permeability, while the piperazine moiety can interact with various receptors or enzymes. The oxazole ring may participate in hydrogen bonding or π-π interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar compounds to 2-(4-Tert-butylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile include:
2-(4-Tert-butylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carboxamide: This compound has a carboxamide group instead of a carbonitrile, which can affect its reactivity and binding properties.
2-(4-Tert-butylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-methanol: The presence of a hydroxyl group can introduce different hydrogen bonding capabilities and solubility characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H24N4O |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H24N4O/c1-19(2,3)15-7-5-14(6-8-15)17-21-16(13-20)18(24-17)23-11-9-22(4)10-12-23/h5-8H,9-12H2,1-4H3 |
InChI Key |
DKJNVJPWXKTMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C)C#N |
Origin of Product |
United States |
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